Cas no 1706435-08-6 (2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid)
2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid
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- Inchi: 1S/C9H6F4O2/c1-4-2-5(8(14)15)7(10)6(3-4)9(11,12)13/h2-3H,1H3,(H,14,15)
- InChI Key: GJIOQLSHHHOUPD-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC(C)=CC(C(F)(F)F)=C1F
2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC303146-1g |
2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid |
1706435-08-6 | 97% | 1g |
£233.00 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1534904-1g |
2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid |
1706435-08-6 | 98% | 1g |
¥3802 | 2023-04-10 | |
| 1PlusChem | 1P01FH4H-1g |
2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid |
1706435-08-6 | 1g |
$368.00 | 2024-06-19 | ||
| A2B Chem LLC | AY00849-1g |
2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid |
1706435-08-6 | 1g |
$375.00 | 2024-04-20 |
2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid
Introduction to 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid (CAS No. 1706435-08-6)
2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 1706435-08-6, belongs to a class of molecules that incorporate fluorine atoms at strategic positions, which can modulate the electronic and steric properties of the aromatic system. The presence of both a fluoro group and a trifluoromethyl group in the benzene ring enhances its reactivity and selectivity, making it a valuable intermediate in synthetic chemistry.
The structural motif of 2-fluoro-5-methyl-3-(trifluoromethyl)benzoic acid consists of a benzene ring substituted with a fluoro atom at the 2-position, a methyl group at the 5-position, and a trifluoromethyl group at the 3-position. This specific arrangement imparts distinct physicochemical properties, including increased lipophilicity and metabolic stability, which are critical factors in drug design. The carboxylic acid functionality at one end of the molecule further extends its utility as a synthetic precursor for more complex derivatives.
In recent years, there has been growing interest in fluorinated benzoic acids due to their demonstrated efficacy in various biological assays. For instance, studies have shown that compounds with similar structural features exhibit inhibitory activity against certain enzymes and receptors implicated in diseases such as cancer and inflammation. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can enhance binding affinity by optimizing hydrogen bonding interactions and hydrophobic effects. This has led to investigations into its potential as a scaffold for developing novel therapeutic agents.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 2-fluoro-5-methyl-3-(trifluoromethyl)benzoic acid with biological targets with high accuracy. Molecular docking simulations have revealed that this compound can interact with specific amino acid residues in protein active sites, suggesting its suitability for designing small-molecule inhibitors. These insights have been instrumental in guiding experimental efforts to optimize its pharmacological profile.
The synthesis of 2-fluoro-5-methyl-3-(trifluoromethyl)benzoic acid presents unique challenges due to the sensitivity of fluorinated intermediates. However, modern synthetic methodologies have made significant strides in facilitating access to such compounds. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms efficiently, while protecting group strategies have been refined to preserve functional integrity during multi-step syntheses. These advancements have not only improved yields but also enhanced scalability for industrial applications.
From an agrochemical perspective, fluorinated benzoic acids like 2-fluoro-5-methyl-3-(trifluoromethyl)benzoic acid have shown promise as intermediates for developing novel pesticides and herbicides. Their ability to interact selectively with biological targets in plants and pests makes them attractive candidates for crop protection applications. Additionally, the stability conferred by fluorine substitution ensures prolonged activity in environmental conditions, contributing to sustainable agricultural practices.
The pharmacokinetic properties of 2-fluoro-5-methyl-3-(trifluoromethyl)benzoic acid are also subjects of intense research. Studies indicate that fluorine atoms can influence metabolic pathways by affecting enzyme kinetics, potentially leading to improved bioavailability and reduced clearance rates. This has implications for drug formulation and dosing regimens, allowing for more efficient therapeutic delivery. Furthermore, the metabolic fate of this compound is being scrutinized to identify potential toxicological concerns or side effects associated with prolonged exposure.
In conclusion, 2-fluoro-5-methyl-3-(trifluoromethyl)benzoic acid (CAS No. 1706435-08-6) represents a fascinating compound with diverse applications in pharmaceuticals and agrochemicals. Its unique structural features, coupled with recent advancements in synthetic and computational chemistry, position it as a promising candidate for further development. As research continues to uncover new biological activities and synthetic pathways, this molecule is poised to play an increasingly significant role in addressing global health and agricultural challenges.
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